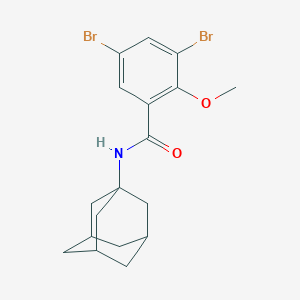
N-(1-adamantyl)-3,5-dibromo-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-adamantyl)-3,5-dibromo-2-methoxybenzamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of N-(1-adamantyl)-3,5-dibromo-2-methoxybenzamide is not fully understood, but it is believed to work by inhibiting various signaling pathways involved in cancer cell growth and survival. It has also been shown to modulate the activity of certain enzymes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-(1-adamantyl)-3,5-dibromo-2-methoxybenzamide can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels that supply tumors with nutrients). It has also been shown to protect against oxidative stress and inflammation in neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-adamantyl)-3,5-dibromo-2-methoxybenzamide in lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative diseases. However, its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy.
Direcciones Futuras
Future research directions for N-(1-adamantyl)-3,5-dibromo-2-methoxybenzamide could include investigating its potential as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Additionally, further studies could explore its mechanism of action and potential side effects, as well as optimizing its synthesis method for large-scale production.
Métodos De Síntesis
The synthesis of N-(1-adamantyl)-3,5-dibromo-2-methoxybenzamide involves the reaction of 3,5-dibromo-2-methoxybenzoic acid with 1-adamantylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
N-(1-adamantyl)-3,5-dibromo-2-methoxybenzamide has been studied for its potential as an anticancer agent, with promising results in inhibiting the growth of various cancer cell lines. It has also been investigated for its potential as a neuroprotective agent, with studies showing its ability to protect against oxidative stress and inflammation in neuronal cells.
Propiedades
Nombre del producto |
N-(1-adamantyl)-3,5-dibromo-2-methoxybenzamide |
|---|---|
Fórmula molecular |
C18H21Br2NO2 |
Peso molecular |
443.2 g/mol |
Nombre IUPAC |
N-(1-adamantyl)-3,5-dibromo-2-methoxybenzamide |
InChI |
InChI=1S/C18H21Br2NO2/c1-23-16-14(5-13(19)6-15(16)20)17(22)21-18-7-10-2-11(8-18)4-12(3-10)9-18/h5-6,10-12H,2-4,7-9H2,1H3,(H,21,22) |
Clave InChI |
NRKQKSKGPAONEU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1C(=O)NC23CC4CC(C2)CC(C4)C3)Br)Br |
SMILES canónico |
COC1=C(C=C(C=C1Br)Br)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B301661.png)
![N-[1-(4-ethyl-5-{[2-(2-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B301662.png)
![N-[1-(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B301665.png)
![N-{1-[4-ethyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B301666.png)
![N-[1-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B301667.png)
![N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301671.png)
![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B301673.png)
![2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301677.png)
![4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301678.png)
![2-amino-4-[3-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301681.png)
![2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301682.png)
![4-[4-(allyloxy)-3,5-diiodophenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301683.png)
![6-Amino-4-[3-bromo-5-methoxy-4-(2-propynyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301685.png)
![6-Amino-3-methyl-4-[4-(2-propynyloxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301686.png)